Cas no 79887-16-4 (1-Eth-1-ynyl-4-(pentyloxy)benzene)

1-Eth-1-ynyl-4-(pentyloxy)benzene structure
79887-16-4 structure
Nome do Produto:1-Eth-1-ynyl-4-(pentyloxy)benzene
N.o CAS:79887-16-4
MF:C13H16O
MW:188.265543937683
MDL:MFCD00173877
CID:60150
PubChem ID:2775119

1-Eth-1-ynyl-4-(pentyloxy)benzene Propriedades químicas e físicas

Nomes e Identificadores

    • 1-Eth-1-ynyl-4-(pentyloxy)benzene
    • 4-n-Pentyloxyphenylacetylene
    • 1-ETHYL-4-(PENTYLOXY)-BENZENE
    • 4-Pentyloxyphenylacetylene
    • 4-pentylphenylacetylene
    • p-Ethynyl(pentyloxy)benzene
    • 1-ethynyl-4-pentyloxybenzene
    • 4-n-pentoxyphenylacetylene
    • 4-n-Pentylphenylacetylene
    • 4-n-pentyloxy-phenylacetylene
    • J-504583
    • 1-ethynyl-4-(pentyloxy)benzene;P-Ethynyl(pentyloxy)benzene
    • SCHEMBL949228
    • 4-pentoxyphenylacetylene
    • A852240
    • 79887-16-4
    • FT-0607720
    • (4-n-pentyloxyphenyl)acetylene
    • 1-Ethynyl-4-(pentyloxy)benzene, AldrichCPR
    • MKSWQHOPSDCVMS-UHFFFAOYSA-N
    • 1-ethynyl-4-pentoxybenzene
    • AKOS005146028
    • DTXSID10379395
    • AS-15643
    • 1-ethynyl-4-(pentyloxy)benzene
    • D95925
    • MFCD00173877
    • 1-Ethynyl-4-(pentyloxy)benzene (ACI)
    • (4-Pentoxyphenyl)acetylene
    • 1-Ethynyl-4-(n-pentyloxy)benzene
    • 4-(n-Pentyloxy)phenylacetylene
    • 4-(Pentyloxy)phenylacetylene
    • DB-027401
    • MDL: MFCD00173877
    • Inchi: 1S/C13H16O/c1-3-5-6-11-14-13-9-7-12(4-2)8-10-13/h2,7-10H,3,5-6,11H2,1H3
    • Chave InChI: MKSWQHOPSDCVMS-UHFFFAOYSA-N
    • SMILES: C#CC1C=CC(OCCCCC)=CC=1

Propriedades Computadas

  • Massa Exacta: 188.120115g/mol
  • Carga de Superfície: 0
  • XLogP3: 4.1
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Ligações Rotativas: 6
  • Massa monoisotópica: 188.120115g/mol
  • Massa monoisotópica: 188.120115g/mol
  • Superfície polar topológica: 9.2Ų
  • Contagem de Átomos Pesados: 14
  • Complexidade: 181
  • Contagem de átomos isótopos: 0
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Carga de Superfície: 0
  • Contagem de Tautomeros: nothing

Propriedades Experimentais

  • Cor/Forma: Colorless to grayish yellow powder
  • Densidade: 0.9600
  • Ponto de Fusão: No data available
  • Ponto de ebulição: 271.1 ℃ at 760 mmHg
  • Ponto de Flash: >110℃(230℉)
  • Índice de Refracção: 1.527
  • PSA: 9.23000
  • LogP: 3.23690
  • Solubilidade: Insoluble in water.

1-Eth-1-ynyl-4-(pentyloxy)benzene Informações de segurança

  • Palavra de Sinal:Warning
  • Declaração de perigo: H302
  • Declaração de Advertência: P264; P270; P301+P312+P330; P501
  • Código da categoria de perigo: 22
  • Instrução de Segurança: S24/25
  • Identificação dos materiais perigosos: Xn
  • Condição de armazenamento:Store at room temperature

1-Eth-1-ynyl-4-(pentyloxy)benzene Dados aduaneiros

  • CÓDIGO SH:2909309090
  • Dados aduaneiros:

    China Customs Code:

    2909309090

    Overview:

    2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

1-Eth-1-ynyl-4-(pentyloxy)benzene Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Fluorochem
228065-1g
1-Eth-1-ynyl-4-(pentyloxy)benzene
79887-16-4 95%
1g
£25.00 2022-02-28
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N115540-5g
1-Eth-1-ynyl-4-(pentyloxy)benzene
79887-16-4 98%
5g
¥200.90 2023-09-01
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R015409-1g
1-Eth-1-ynyl-4-(pentyloxy)benzene
79887-16-4 98%
1g
¥50 2024-05-21
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R015409-5g
1-Eth-1-ynyl-4-(pentyloxy)benzene
79887-16-4 98%
5g
¥194 2024-05-21
Alichem
A019088296-100g
1-Eth-1-ynyl-4-(pentyloxy)benzene
79887-16-4 98%
100g
$652.46 2023-09-01
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H27555-1g
4-n-Pentyloxyphenylacetylene, 99%
79887-16-4 99%
1g
¥893.00 2023-03-16
SHANG HAI XIAN DING Biotechnology Co., Ltd.
NO540-25g
1-Eth-1-ynyl-4-(pentyloxy)benzene
79887-16-4 98%
25g
718.0CNY 2021-08-04
Apollo Scientific
OR21947-100g
1-eth-1-ynyl-4-(pentyloxy)benzene
79887-16-4 99%
100g
£414.00 2025-02-19
1PlusChem
1P003EQU-100g
1-Eth-1-ynyl-4-(pentyloxy)benzene
79887-16-4 95%
100g
$542.00 2024-04-21
A2B Chem LLC
AB58278-25g
1-Eth-1-ynyl-4-(pentyloxy)benzene
79887-16-4 95%
25g
$140.00 2024-04-19

1-Eth-1-ynyl-4-(pentyloxy)benzene Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Potassium fluoride Solvents: Dimethylformamide ,  Water ;  1 h, rt
Referência
A facile synthesis of a room-temperature chiral discotic nematic liquid crystal based on pentaalkynylbenzene core
Yu, Huanan ; et al, Liquid Crystals, 2021, 48(12), 1750-1757

Método de produção 2

Condições de reacção
1.1 Reagents: Butyllithium ,  Hexane Solvents: Tetrahydrofuran ;  30 min, -78 °C; 1.5 h, -78 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Referência
A concise synthesis of isoxazole-based side chain of Micafungin
Rao, Pallavi; et al, Synthetic Communications, 2019, 49(17), 2180-2187

Método de produção 3

Condições de reacção
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium ;  12 h, 70 °C
2.1 Reagents: Potassium carbonate Solvents: Methanol ;  3 h, rt
Referência
Cleavage of the Carbon-Carbon Triple Bonds of Arylacetylenes for the Synthesis of Arylnitriles without a Metal Catalyst
Lin, Yuanguang; et al, European Journal of Organic Chemistry, 2016, 2016(18), 3056-3059

Método de produção 4

Condições de reacção
1.1 Reagents: Triphenylphosphine Solvents: Dichloromethane ;  30 min, 0 °C; 10 min, 0 °C
1.2 Solvents: Dichloromethane ;  10 min, 0 °C; 2 h, 0 °C
1.3 Solvents: Water
2.1 Reagents: Butyllithium ,  Hexane Solvents: Tetrahydrofuran ;  30 min, -78 °C; 1.5 h, -78 °C
2.2 Reagents: Ammonium chloride Solvents: Water
Referência
A concise synthesis of isoxazole-based side chain of Micafungin
Rao, Pallavi; et al, Synthetic Communications, 2019, 49(17), 2180-2187

Método de produção 5

Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: Acetone ;  24 h, reflux
2.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  rt; overnight, 60 °C
2.2 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, rt
Referência
Highly ordered smectic structures of disc-rod luminescent liquid crystals: the role of the tolane group
Liu, Yurong; et al, Journal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2021, 9(10), 3555-3561

Método de produção 6

Condições de reacção
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  rt; 24 h, rt
2.1 Reagents: Potassium carbonate Solvents: Methanol ;  3 h, rt
Referência
Aerobic Oxynitration of Alkynes with tBuONO and TEMPO
Dutta, Uttam; et al, Organic Letters, 2014, 16(24), 6302-6305

Método de produção 7

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Methyl ethyl ketone ;  85 °C
2.1 Reagents: Triethylamine Catalysts: Cupric acetate ,  Palladium chloride ;  30 min, rt; overnight, 80 °C
3.1 Reagents: Potassium carbonate Solvents: Methanol ;  4 h, rt
Referência
Synthesis of Some Novel Aromatic Alkynyl Silanes: Mesomorphic Characterization of Ethynyl-Substituted Rod-Shaped Molecules
Srinivasa, H. T.; et al, Molecular Crystals and Liquid Crystals, 2014, 588(1), 17-27

Método de produção 8

Condições de reacção
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, rt
Referência
Highly ordered smectic structures of disc-rod luminescent liquid crystals: the role of the tolane group
Liu, Yurong; et al, Journal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2021, 9(10), 3555-3561

Método de produção 9

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  4 h, rt
Referência
Development of Novel Solid-State Light-Emitting Materials Based on Pentafluorinated Tolane Fluorophores
Yamada, Shigeyuki ; et al, ACS Omega, 2018, 3(8), 9105-9113

Método de produção 10

Condições de reacção
1.1 Reagents: Triethylamine ,  Cuprous iodide Catalysts: Dichlorobis(triphenylphosphine)palladium ;  4 h, 50 °C; 50 °C → rt
1.2 Solvents: Hexane ;  rt
1.3 Reagents: Sodium hydroxide Solvents: Methanol ;  4 h, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Referência
Ordering of apolar and polar solutes in nematic solvents
Dingemans, T.; et al, Journal of Chemical Physics, 2003, 118(15), 7046-7061

Método de produção 11

Condições de reacção
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  rt; overnight, 60 °C
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, rt
Referência
Highly ordered smectic structures of disc-rod luminescent liquid crystals: the role of the tolane group
Liu, Yurong; et al, Journal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2021, 9(10), 3555-3561

Método de produção 12

Condições de reacção
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium ;  18 h, 100 °C
2.1 Reagents: Potassium carbonate Solvents: Methanol ;  4 h, rt
Referência
Development of Novel Solid-State Light-Emitting Materials Based on Pentafluorinated Tolane Fluorophores
Yamada, Shigeyuki ; et al, ACS Omega, 2018, 3(8), 9105-9113

Método de produção 13

Condições de reacção
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium ;  30 min, rt
1.2 3.5 h, rt
2.1 Reagents: Potassium fluoride Solvents: Dimethylformamide ,  Water ;  1 h, rt
Referência
A facile synthesis of a room-temperature chiral discotic nematic liquid crystal based on pentaalkynylbenzene core
Yu, Huanan ; et al, Liquid Crystals, 2021, 48(12), 1750-1757

Método de produção 14

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water ;  -5 °C
1.2 Reagents: Sodium nitrite Solvents: Water ;  -5 °C; 30 min, 0 °C
1.3 Reagents: Potassium iodide Solvents: Water ;  overnight, 0 - 5 °C
1.4 Solvents: Diethyl ether
1.5 Reagents: Sodium hydroxide ,  Sodium pyrosulfite Solvents: Water
2.1 Reagents: Triethylamine ,  Cuprous iodide Catalysts: Dichlorobis(triphenylphosphine)palladium ;  4 h, 50 °C; 50 °C → rt
2.2 Solvents: Hexane ;  rt
2.3 Reagents: Sodium hydroxide Solvents: Methanol ;  4 h, rt
2.4 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Referência
Ordering of apolar and polar solutes in nematic solvents
Dingemans, T.; et al, Journal of Chemical Physics, 2003, 118(15), 7046-7061

Método de produção 15

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  20 min, rt; rt → 60 °C; 24 h, 60 - 70 °C
2.1 Reagents: Triphenylphosphine Solvents: Dichloromethane ;  30 min, 0 °C; 10 min, 0 °C
2.2 Solvents: Dichloromethane ;  10 min, 0 °C; 2 h, 0 °C
2.3 Solvents: Water
3.1 Reagents: Butyllithium ,  Hexane Solvents: Tetrahydrofuran ;  30 min, -78 °C; 1.5 h, -78 °C
3.2 Reagents: Ammonium chloride Solvents: Water
Referência
A concise synthesis of isoxazole-based side chain of Micafungin
Rao, Pallavi; et al, Synthetic Communications, 2019, 49(17), 2180-2187

Método de produção 16

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Methyl ethyl ketone ;  16 h, 95 °C
2.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium ;  30 min, rt
2.2 3.5 h, rt
3.1 Reagents: Potassium fluoride Solvents: Dimethylformamide ,  Water ;  1 h, rt
Referência
A facile synthesis of a room-temperature chiral discotic nematic liquid crystal based on pentaalkynylbenzene core
Yu, Huanan ; et al, Liquid Crystals, 2021, 48(12), 1750-1757

1-Eth-1-ynyl-4-(pentyloxy)benzene Raw materials

1-Eth-1-ynyl-4-(pentyloxy)benzene Preparation Products

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:79887-16-4)1-Eth-1-ynyl-4-(pentyloxy)benzene
A852240
Pureza:99%
Quantidade:100g
Preço ($):455.0